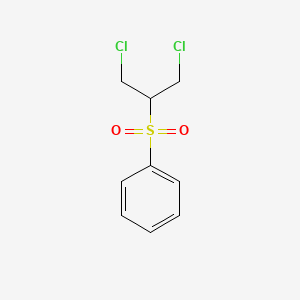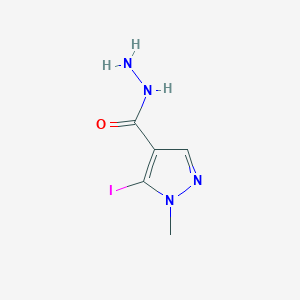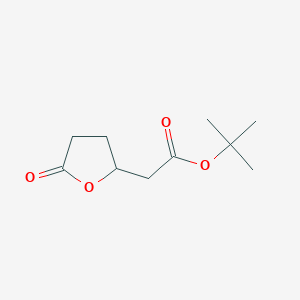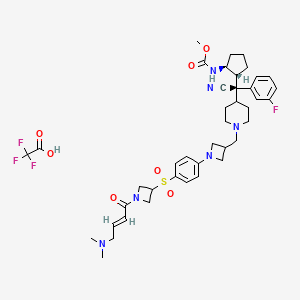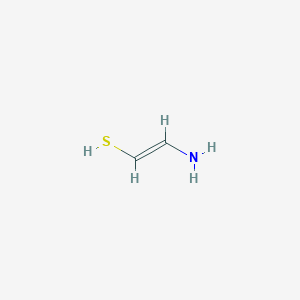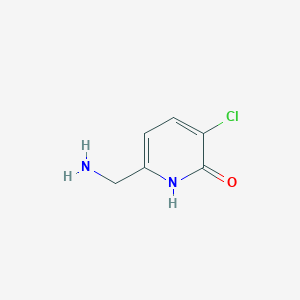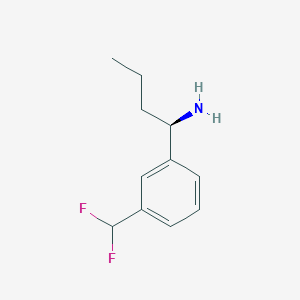
(R)-1-(3-(Difluoromethyl)phenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-(Difluoromethyl)phenyl)butan-1-amine is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Difluoromethyl)phenyl)butan-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Difluoromethylated Intermediate:
Coupling with Butan-1-amine: The difluoromethylated intermediate is then coupled with butan-1-amine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-(Difluoromethyl)phenyl)butan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3-(Difluoromethyl)phenyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(3-(Difluoromethyl)phenyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(3-(Difluoromethyl)phenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-(Trifluoromethyl)phenyl)butan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
®-1-(3-(Methyl)phenyl)butan-1-amine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
®-1-(3-(Difluoromethyl)phenyl)butan-1-amine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15F2N |
|---|---|
Molekulargewicht |
199.24 g/mol |
IUPAC-Name |
(1R)-1-[3-(difluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-4-10(14)8-5-3-6-9(7-8)11(12)13/h3,5-7,10-11H,2,4,14H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
VUTOQTMWBJRCQR-SNVBAGLBSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC(=CC=C1)C(F)F)N |
Kanonische SMILES |
CCCC(C1=CC(=CC=C1)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


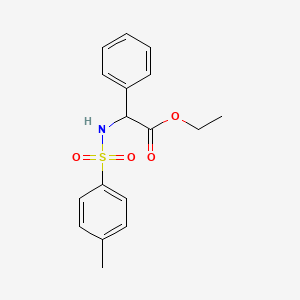
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
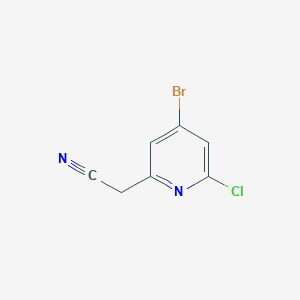
![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
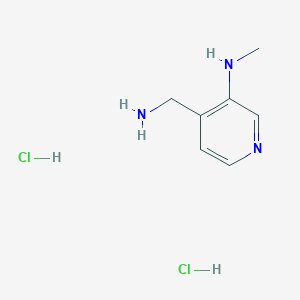
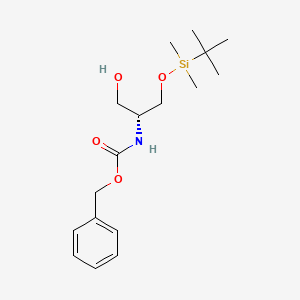
![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
